3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- DCBSMP has been investigated for its potential as an antidepressant. Researchers have explored its effects on neurotransmitter systems and its ability to modulate mood-related pathways .
- Preliminary studies suggest that DCBSMP exhibits anticancer activity. Researchers have examined its impact on cancer cell lines, tumor growth, and apoptosis .
- DCBSMP may possess anti-inflammatory properties. Studies explore its impact on cytokines, immune cells, and inflammatory pathways .
- Given its thieno[3,2-d]pyrimidine scaffold, DCBSMP has attracted attention as a neuroprotective compound. Studies examine its ability to mitigate oxidative stress, neuroinflammation, and neuronal damage .
- DCBSMP may act as an antioxidant. Researchers assess its radical-scavenging capacity, redox properties, and protective effects against oxidative stress .
- DCBSMP serves as a building block for designing novel compounds. Medicinal chemists modify its structure to enhance specific properties or target particular diseases.
Antidepressant Research
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Antioxidant Activity
Drug Design and Synthesis
properties
IUPAC Name |
3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-14-11-18-20(29-14)21(27)25(12-15-5-3-2-4-6-15)22(24-18)28-13-19(26)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGLYJTCYJFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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